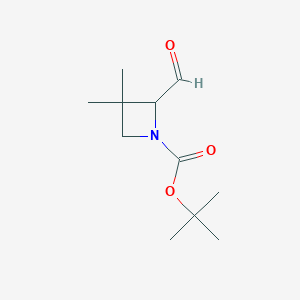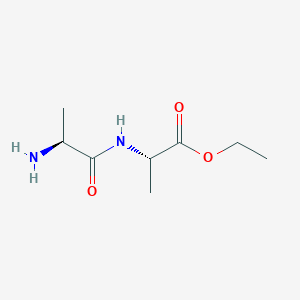
Ethyl l-alanyl-l-alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl l-alanyl-l-alaninate is a dipeptide ester derived from the amino acid alanine. It is a compound of interest in various fields of chemistry and biochemistry due to its unique properties and potential applications. The compound’s structure consists of two alanine molecules linked by a peptide bond, with an ethyl ester group attached to the terminal carboxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl l-alanyl-l-alaninate typically involves the esterification of l-alanine followed by peptide bond formation. One common method includes the reaction of l-alanine with ethanol in the presence of an acid catalyst to form ethyl l-alaninate. This intermediate is then coupled with another molecule of l-alanine using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl l-alanyl-l-alaninate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield l-alanyl-l-alanine.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common for peptide esters.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Peptide Coupling: DCC, NHS, or other peptide coupling reagents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: l-Alanyl-l-alanine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl l-alanyl-l-alaninate has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and hydrolysis.
Biology: Investigated for its role in protein synthesis and metabolism.
Industry: Utilized in the synthesis of more complex peptides and as a building block for various biochemical compounds
Mécanisme D'action
The mechanism of action of ethyl l-alanyl-l-alaninate involves its interaction with enzymes and other biomolecules. The compound can be hydrolyzed by proteases to release l-alanine, which can then participate in various metabolic pathways. The ethyl ester group may also facilitate the compound’s transport across cell membranes, enhancing its bioavailability .
Comparaison Avec Des Composés Similaires
L-Alanine Ethyl Ester: A simpler ester of alanine, lacking the peptide bond.
L-Alanyl-L-Glutamine: Another dipeptide with different amino acid composition.
L-Alanyl-L-Alanine: The non-esterified form of ethyl l-alanyl-l-alaninate.
Uniqueness: this compound is unique due to its combination of an ethyl ester group and a dipeptide structure. This combination provides distinct properties such as enhanced solubility and stability, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H16N2O3 |
|---|---|
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
ethyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate |
InChI |
InChI=1S/C8H16N2O3/c1-4-13-8(12)6(3)10-7(11)5(2)9/h5-6H,4,9H2,1-3H3,(H,10,11)/t5-,6-/m0/s1 |
Clé InChI |
LVDZTPCFSHSXMK-WDSKDSINSA-N |
SMILES isomérique |
CCOC(=O)[C@H](C)NC(=O)[C@H](C)N |
SMILES canonique |
CCOC(=O)C(C)NC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


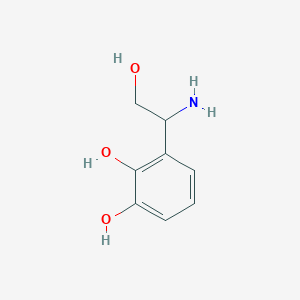
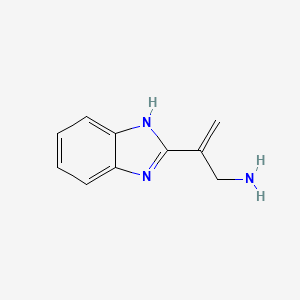

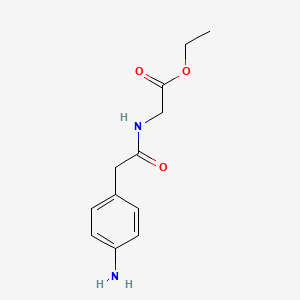



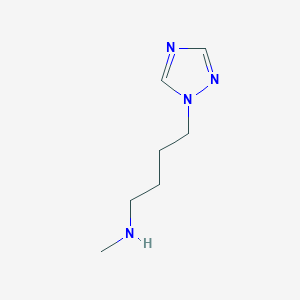

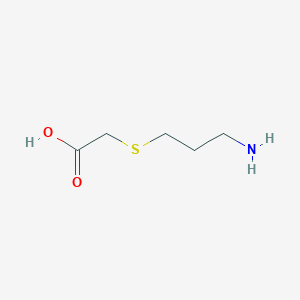
![N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B13521638.png)
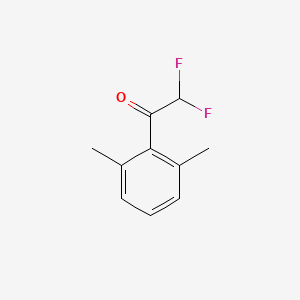
![6-(furan-2-yl)-3-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylicacid](/img/structure/B13521646.png)
